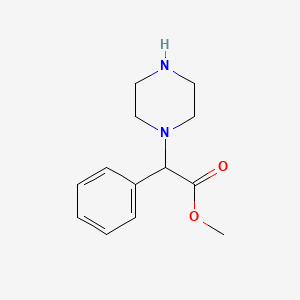
Methyl phenyl-piperazin-1-YL-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl phenyl-piperazin-1-YL-acetate is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Antidepressant Development
Methyl phenyl-piperazin-1-yl-acetate serves as an intermediate in the synthesis of mirtazapine, an antidepressant. Mirtazapine is known for its efficacy in treating major depressive disorder and works by antagonizing specific serotonin and norepinephrine receptors, which enhances mood and alleviates depressive symptoms. The synthesis pathway involves the catalytic reduction of related compounds, indicating the importance of this compound in producing effective antidepressants .
Antimicrobial Activity
Research indicates that derivatives of piperazine, including those related to this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies suggest that modifications to the piperazine moiety can enhance lipophilicity and improve antimicrobial efficacy .
Pharmacological Insights
Serotonin Receptor Modulation
this compound has been studied for its effects on serotonin receptors, particularly the 5-HT1A receptor. Compounds derived from this structure have demonstrated the ability to modulate serotonin release in animal models, indicating potential applications in treating anxiety and mood disorders . This modulation is crucial for developing drugs targeting serotonin pathways.
Potential Antihistaminic Effects
Research has also indicated that compounds related to this compound may exhibit antihistaminic activity. This property could be beneficial in treating allergic reactions by blocking histamine receptors, thereby alleviating symptoms associated with allergies .
Synthesis and Structural Modifications
The synthesis of this compound typically involves several chemical reactions that allow for structural modifications. These modifications can lead to enhanced biological activity or altered pharmacokinetic properties. For example, introducing various substituents on the phenyl ring can significantly affect the compound's interaction with biological targets .
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of piperazine derivatives for their activity against multidrug-resistant strains of tuberculosis. The study found that specific structural modifications to piperazine derivatives led to improved efficacy against resistant strains, highlighting the importance of this compound in ongoing drug development efforts against infectious diseases .
Another research effort focused on the pharmacological profiles of piperazine derivatives, demonstrating their potential as dual-action agents targeting both serotonin receptors and bacterial pathogens. These findings underscore the versatility of this compound as a scaffold for developing novel therapeutics .
Data Table: Summary of Applications
Analyse Chemischer Reaktionen
Reaction Mechanism
The reaction involves acyl transfer from the activated carboxylic acid (via CDI) to the amine group of piperazine. The mechanism includes:
-
Formation of Acyl Imidazole :
CDI reacts with phenyl acetic acid to generate a reactive intermediate, releasing imidazole and CO₂ . -
Nucleophilic Attack :
The amine group in piperazine attacks the carbonyl carbon of the acyl imidazole, displacing the imidazole group .
Purification and Characterization
3.1 Purification Steps
-
Extraction : The aqueous layer is washed with ethyl acetate to remove impurities .
-
Crystallization : The product may be purified through recrystallization in solvents like ethanol .
3.2 Analytical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.29 g/mol |
| Key Reagents | CDI, phenyl acetic acid, NaCl |
| Reaction Solvent | Water/ethyl acetate |
Biological and Chemical Significance
-
Pharmacological Applications :
Piperazine derivatives, including methyl phenyl-piperazin-1-yl-acetate, are explored as BACE1 inhibitors (e.g., in Alzheimer’s research) and anxiolytic agents . -
Chemical Versatility :
The compound’s structure allows for further functionalization, such as substitution at the piperazine ring or phenyl group, enabling diverse therapeutic applications .
References RSC PDF (Synthesis of Phenyl-piperazin-1-yl-methanone using CDI activation). PMC (Simplified one-pot synthesis of piperazine derivatives). Wiley (Ugi-multicomponent synthesis of β-secretase inhibitors). PubMed (Anxiolytic activity of piperazine derivatives). ChemicalBook (Molecular properties of this compound).
Eigenschaften
CAS-Nummer |
864932-46-7 |
|---|---|
Molekularformel |
C13H18N2O2 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
methyl 2-phenyl-2-piperazin-1-ylacetate |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)12(11-5-3-2-4-6-11)15-9-7-14-8-10-15/h2-6,12,14H,7-10H2,1H3 |
InChI-Schlüssel |
YLSZHCRANHDFCD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C1=CC=CC=C1)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















